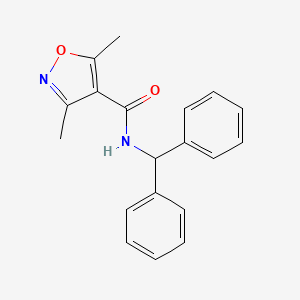
N-(sec-butyl)-2-chloro-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-2-chloro-4-nitrobenzamide, also known as NBNC, is a chemical compound that has gained attention in scientific research for its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-2-chloro-4-nitrobenzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science. In medicinal chemistry, N-(sec-butyl)-2-chloro-4-nitrobenzamide has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and bacterial infections. In biochemistry, N-(sec-butyl)-2-chloro-4-nitrobenzamide has been used as a tool to study protein-ligand interactions and enzyme inhibition. In environmental science, N-(sec-butyl)-2-chloro-4-nitrobenzamide has been studied as a potential pollutant in water and soil.
Mecanismo De Acción
The mechanism of action of N-(sec-butyl)-2-chloro-4-nitrobenzamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. In cancer research, N-(sec-butyl)-2-chloro-4-nitrobenzamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation and survival. In bacterial infections, N-(sec-butyl)-2-chloro-4-nitrobenzamide has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-chloro-4-nitrobenzamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, N-(sec-butyl)-2-chloro-4-nitrobenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In bacterial infections, N-(sec-butyl)-2-chloro-4-nitrobenzamide has been shown to have antibacterial activity and inhibit bacterial cell growth. In biochemistry, N-(sec-butyl)-2-chloro-4-nitrobenzamide has been used as a tool to study protein-ligand interactions and enzyme inhibition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(sec-butyl)-2-chloro-4-nitrobenzamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research. Another advantage is that it has a high melting point, making it stable at high temperatures. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, N-(sec-butyl)-2-chloro-4-nitrobenzamide has not been extensively studied in vivo, which limits its potential applications in animal models.
Direcciones Futuras
There are several future directions for N-(sec-butyl)-2-chloro-4-nitrobenzamide research. One direction is to further investigate its potential applications in cancer research, particularly as a drug candidate for the treatment of various types of cancer. Another direction is to explore its potential applications in bacterial infections, particularly as a new class of antibiotics. Additionally, future research could focus on improving the solubility of N-(sec-butyl)-2-chloro-4-nitrobenzamide in water, which would make it more versatile for use in aqueous solutions. Finally, future research could explore the potential environmental impact of N-(sec-butyl)-2-chloro-4-nitrobenzamide and its potential as a pollutant in water and soil.
Métodos De Síntesis
N-(sec-butyl)-2-chloro-4-nitrobenzamide can be synthesized by reacting 2-chloro-4-nitrobenzoic acid with sec-butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction takes place at room temperature and yields N-(sec-butyl)-2-chloro-4-nitrobenzamide as a white solid with a melting point of 160-162°C.
Propiedades
IUPAC Name |
N-butan-2-yl-2-chloro-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-3-7(2)13-11(15)9-5-4-8(14(16)17)6-10(9)12/h4-7H,3H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBPEURLBWFBIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B5223814.png)
![10-benzyl-3-hydroxy-3,4-dihydro-2H-[1,3]thiazino[3,2-a][3,1]benzimidazol-10-ium chloride](/img/structure/B5223820.png)
![1-(4-chlorophenyl)-5-{[(4-chlorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5223821.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-hydrazino-2-oxoacetamide](/img/structure/B5223823.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5223831.png)
![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-iodobenzamide](/img/structure/B5223834.png)
![4-{(2,5-dioxo-1-phenyl-3-pyrrolidinyl)[2-(4-methoxyphenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B5223839.png)
![2-(4-fluorophenyl)-1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5223855.png)
![5-(dimethylamino)-1-[2-(dimethylamino)phenyl]-2,4-pentadien-1-one](/img/structure/B5223859.png)
![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B5223870.png)
![N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide](/img/structure/B5223872.png)
![ethyl 5-ethyl-2-{[4-(4-ethyl-1-piperazinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate](/img/structure/B5223882.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-piperidinyl}propanamide](/img/structure/B5223895.png)
